molecular formula C17H12FN3O4S B1327073 4-[(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid CAS No. 1142202-82-1

4-[(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid

Cat. No. B1327073
M. Wt: 373.4 g/mol
InChI Key: LBQVXFAEOQZJRZ-UHFFFAOYSA-N
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Description

The compound 4-[(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid is a chemically synthesized molecule that likely exhibits a complex structure due to the presence of multiple functional groups such as the thiadiazole ring, fluorophenyl group, and benzoic acid moiety. While the specific compound is not directly mentioned in the provided papers, similar structures and functional groups are discussed, which can provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting with the preparation of core structures followed by functionalization with various substituents. For instance, the synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives is described, which involves the formation of an intermediate thiadiazole followed by further functionalization . Similarly, the synthesis of 2-(5-amino-1,2,4-thiadiazol-3-yl) derivatives is achieved through reactions involving amino-thiadiazol precursors and appropriate reagents under controlled conditions . These methods could potentially be adapted for the synthesis of the compound , considering the presence of a thiadiazole ring and an amino-carbonyl group in its structure.

Molecular Structure Analysis

The molecular structure of compounds containing thiadiazole rings and benzoic acid derivatives can be elucidated using spectroscopic techniques such as IR, NMR, and X-ray crystallography . These techniques provide information on the molecular geometry, functional groups, and intermolecular interactions. For example, the crystal packing of a related compound exhibits intermolecular interactions such as hydrogen bonding and π-π stacking, which are crucial for the formation of a supramolecular network . These findings suggest that the compound of interest may also exhibit similar intermolecular interactions, contributing to its stability and solid-state properties.

Chemical Reactions Analysis

The reactivity of compounds with similar functional groups can be inferred from their behavior in various chemical environments. Azo-benzoic acids, for instance, undergo acid-base dissociation and azo-hydrazone tautomerism, with the extent of these equilibria being dependent on solvent composition and pH . The presence of a fluorophenyl group can also influence the reactivity, as fluorine atoms are known to affect the electronic properties of aromatic systems . Therefore, the compound may participate in similar tautomeric equilibria and could be sensitive to pH changes, which would be important for its potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be predicted based on the properties of similar molecules. For example, the sensitivity of fluorophores to pH changes and their selectivity in metal cation binding are attributed to the acidity of the fluorophenol moiety . This suggests that the compound may also exhibit pH-dependent behavior and potential selectivity towards certain metal ions. Additionally, the solubility, melting point, and stability of the compound could be influenced by the presence of the methoxy and benzoic acid groups, as these functionalities are known to impact the overall physicochemical profile of aromatic compounds.

Scientific Research Applications

Antibacterial Applications

4-[(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid and its derivatives exhibit promising antibacterial properties. For instance, some fluorine-containing thiadiazolotriazinones, which are similar in structure, have been identified as potential antibacterial agents, particularly effective in low concentrations (Holla, Bhat, & Shetty, 2003). Additionally, compounds like 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles, which share similar structural features, have shown significant antibacterial activity against various bacterial strains (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).

Anticancer Potential

Derivatives of 4-[(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid have been investigated for their anticancer properties. For example, fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, which are structurally related, have shown moderate to good antiproliferative potency against various cancerous cell lines (Chowrasia et al., 2017). Similarly, novel 5-phenyl-substituted 1,3,4-thiadiazole-2-amines, which are comparable in structure, exhibited significant in vitro antitumor activities against breast cancer cell lines (Sekhar et al., 2019).

Carbonic Anhydrase Inhibitory Effects

Compounds structurally related to 4-[(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid, such as amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide, have been synthesized and shown to inhibit carbonic anhydrase isoenzymes effectively. These compounds demonstrated more potent inhibitory effects than parent compounds in in vitro studies (Bülbül, Kasımoğulları, & Küfreviˇoğlu, 2008).

Synthesis and Characterization

The synthesis and characterization of compounds containing the 1,3,4-thiadiazole unit, like the 4-[(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid, have been a focus of study. These compounds are synthesized using various methods and their structures are confirmed using techniques like IR, NMR, and mass spectrometry (Azeez & Hamad, 2017).

Safety And Hazards

The compound is identified as an irritant, indicating that it can cause irritation to the skin, eyes, or respiratory tract .

properties

IUPAC Name

4-[[5-[(2-fluorophenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O4S/c18-12-3-1-2-4-13(12)19-15(22)16-21-20-14(26-16)9-25-11-7-5-10(6-8-11)17(23)24/h1-8H,9H2,(H,19,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQVXFAEOQZJRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=NN=C(S2)COC3=CC=C(C=C3)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid

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